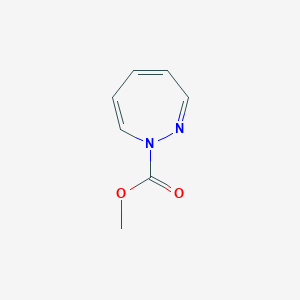
Methyl 1H-1,2-diazepine-1-carboxylate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of N-Heterocyclic Compounds
Methyl 1H-1,2-diazepine-1-carboxylate is utilized in the synthesis of various N-heterocyclic compounds. A study by Dzedulionytė et al. (2022) demonstrated a general approach towards synthesizing tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-ones, tetrahydro[1,4]diazepino[1,2-a]indol-1-ones, and tetrahydro-1H-benzo[4,5]imidazo[1,2-a][1,4]diazepin-1-ones. This process involved a regioselective strategy using ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, further treated with amines to yield the desired compounds (Dzedulionytė et al., 2022).
Ring Expansion and Rearrangement
Bullock et al. (1972) explored the ring expansion of a chloromethyl-1,2,3,4-tetrahydropyrimidin-2-one to give derivatives of methyl 2-oxo-2,3,4,5-tetrahydro-1H-1,3-diazepine-6-carboxylate. This process involved acid-catalyzed ring contraction, providing insights into the reactivity and transformation potential of related compounds (Bullock et al., 1972).
Divergent Synthesis Approaches
Attanasi et al. (2011) described a novel one-pot synthesis of 3-substituted 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones, showcasing the compound's versatility in divergent synthesis. This method provides a foundation for the development of various pharmaceutical and chemical intermediates (Attanasi et al., 2011).
Applications in Catalysis
The use of Methyl 1H-1,2-diazepine-1-carboxylate derivatives in catalysis is highlighted by Maleki (2012), who developed a new protocol for the one-pot multicomponent synthesis of diazepine derivatives. This method employs silica-supported iron oxide nanoparticles as a catalyst, demonstrating the compound's potential in facilitating chemical reactions (Maleki, 2012).
Propiedades
IUPAC Name |
methyl diazepine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)9-6-4-2-3-5-8-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHODXXNWIRGMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496060 | |
| Record name | Methyl 1H-1,2-diazepine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1H-1,2-diazepine-1-carboxylate | |
CAS RN |
135360-85-9 | |
| Record name | Methyl 1H-1,2-diazepine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




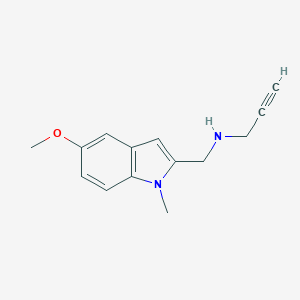
![Ethyl 2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetate](/img/structure/B141961.png)
![Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B141963.png)
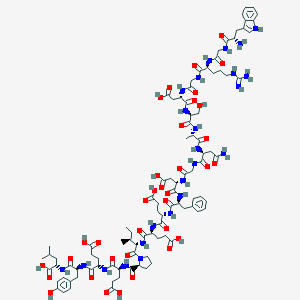
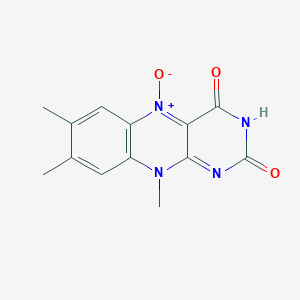



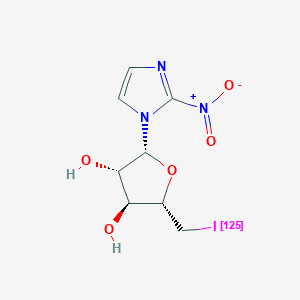
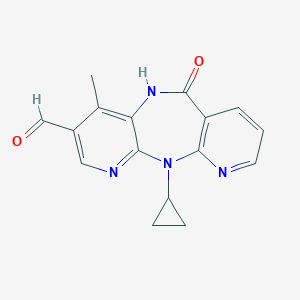
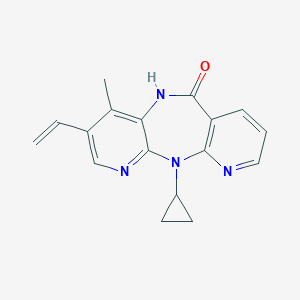
![8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B141985.png)
